

# improving the accuracy of proton stopping power calculations in treatment planning

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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## Technical Support Center: Improving Proton Stopping Power Calculations

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy of **proton** stopping power (SPR) calculations for treatment planning.

### Frequently Asked Questions (FAQs)

Q1: What are the primary sources of uncertainty in **proton** stopping power calculations?

The main sources of uncertainty in clinical **proton** therapy arise from converting X-ray computed tomography (CT) Hounsfield Units (HU) to **proton** stopping power ratios (SPR).<sup>[1][2][3]</sup> This conversion is inherently uncertain because X-ray attenuation and **proton** stopping power are governed by different physical interaction processes.<sup>[4]</sup> Key contributing factors to this uncertainty include:

- Tissue Heterogeneity: Variations in tissue composition and density within the patient can lead to significant errors in range calculations.<sup>[5][6][7][8]</sup>
- CT Number Ambiguities: Different tissues can have the same CT number, leading to inaccurate SPR estimations.

- **Beam Hardening Effects:** In CT imaging, beam hardening can affect the quantitative reading of CT measurements, introducing errors in the HU-to-SPR conversion.[2][9]
- **Mean Excitation Energy (I-value) Uncertainty:** The I-value of tissues is a critical parameter in the Bethe-Bloch stopping power formula, and its uncertainty contributes to range uncertainty.[10]

These uncertainties can necessitate larger treatment margins to ensure adequate tumor coverage, potentially leading to increased irradiation of healthy surrounding tissues.[1][11]

Q2: How do different dose calculation algorithms impact accuracy?

The choice of dose calculation algorithm significantly impacts the accuracy of **proton** therapy treatment planning. The two main types of algorithms used in commercial treatment planning systems (TPS) are Pencil Beam (PB) algorithms and Monte Carlo (MC) algorithms.[12][13]

- **Pencil Beam (PB) Algorithms:** These are analytical algorithms that are computationally fast but less accurate, especially in the presence of significant tissue heterogeneity.[12][13][14] They can lead to dose errors as high as 30% in complex geometries.[12]
- **Monte Carlo (MC) Algorithms:** MC simulations are considered the most accurate method as they model the transport of individual particles based on the underlying physics.[12][13][14] The use of MC can significantly reduce treatment planning margins.[14] However, they are computationally more intensive.[13][14]

Algorithm Type	Advantages	Disadvantages	Typical Range Uncertainty Contribution
Pencil Beam (PB)	Computationally fast	Less accurate in heterogeneous tissues, can lead to significant dose errors.[12][13][14]	2-3%[14]
Monte Carlo (MC)	Most accurate method, models underlying physics faithfully.[12][13][14]	Computationally intensive, requires a large number of simulated particles for precision.[14]	Can significantly reduce uncertainties compared to PB algorithms.[14]

Q3: What is Dual-Energy CT (DECT) and how does it improve SPR accuracy?

Dual-Energy CT (DECT) is an advanced imaging technique that acquires CT images at two different X-ray energy levels.[3][11] This allows for a more direct measurement of tissue properties, specifically the relative electron density ( $\rho_e$ ) and the effective atomic number ( $Z_{eff}$ ). [1][11] By providing more information than conventional single-energy CT (SECT), DECT can significantly reduce the uncertainties in converting CT numbers to SPR.[3][11][15]

Studies have shown that DECT can reduce the uncertainty in **proton** range by 35% to 40%, allowing for a reduction in treatment margins.[11] The root-mean-square error (RMSE) of SPR with a DECT approach has been reported to be  $\leq 1\%$ . [1]

Imaging Modality	Principle	Impact on SPR Accuracy
Single-Energy CT (SECT)	Acquires images at a single X-ray energy. Relies on a stoichiometric calibration curve to convert HU to SPR.[1][2]	Introduces an uncertainty of 3-3.5% in proton range.[1]
Dual-Energy CT (DECT)	Acquires images at two X-ray energies, allowing for more direct determination of relative electron density and effective atomic number.[1][11]	Can reduce range uncertainty by 35-40%.[11] RMSE of SPR can be $\leq 1\%$ .[1]

Q4: What are the emerging techniques for improving SPR calculations?

Several innovative techniques are being explored to further enhance the accuracy of **proton** stopping power calculations:

- **Proton CT (pCT):** This modality uses **protons** instead of X-rays for imaging, allowing for a more direct measurement of **proton** stopping power and potentially eliminating the need for HU-to-SPR conversion.[16] Experimental comparisons have shown that pCT can achieve an RSP accuracy of better than 1% for most tissue-mimicking materials.[16]
- **Machine Learning and Deep Learning:** Researchers are developing machine learning models, including deep neural networks, to predict SPR from CT images with high accuracy. [17][18][19][20] These models can learn complex relationships between CT data and SPR, potentially outperforming traditional methods.[18][19] For instance, a U-Net trained on photon-counting CT (PCCT) images yielded average root mean square errors (RMSE) of 0.26% to 0.41% for SPR prediction.[18][19]
- **Prompt Gamma Imaging:** This in-vivo verification technique aims to measure the **proton** range during treatment by detecting prompt gamma rays emitted from nuclear interactions. [21][22] This could provide real-time feedback and allow for adaptive treatment strategies. [21][22]

## Troubleshooting Guides

Issue 1: Discrepancy between calculated and measured **proton** range in a phantom.

Possible Causes:

- Incorrect HU-to-SPR conversion curve for the phantom material.
- Inaccuracies in the dose calculation algorithm, especially in heterogeneous regions of the phantom.
- Errors in the experimental setup, such as phantom positioning or beam alignment.

Troubleshooting Steps:

- Verify the HU-to-SPR Calibration:
  - Scan the phantom using the same CT protocol as used for patient imaging.
  - Measure the HU values for each known material in the phantom.
  - Compare these values to the calibration curve used in the treatment planning system (TPS).
  - If there is a significant discrepancy, re-calibrate the HU-to-SPR curve specifically for the phantom materials.
- Evaluate the Dose Calculation Algorithm:
  - If using a Pencil Beam algorithm, recalculate the plan using a Monte Carlo algorithm if available in your TPS.[\[12\]](#)
  - Compare the dose distributions from both algorithms with the experimental measurement. Significant differences may indicate limitations of the PB algorithm in handling the phantom's geometry and material composition.[\[12\]](#)
- Review the Experimental Protocol:
  - Ensure precise alignment of the phantom with the beam axis.

- Verify the water-equivalent thickness of all materials in the beam path.
- Use a high-resolution detector to accurately measure the Bragg peak position.

Issue 2: Inaccurate dose calculation in patients with metallic implants.

Possible Causes:

- CT artifacts caused by the high density of the metal, leading to incorrect HU values and consequently erroneous SPR calculations.
- Limitations of the dose calculation algorithm in modeling **proton** interactions with high-Z materials.

Troubleshooting Steps:

- Utilize Advanced Imaging Techniques:
  - If available, use Dual-Energy CT to reduce metal artifacts and improve the accuracy of electron density and effective atomic number estimation around the implant.[\[3\]](#)
  - Consider using Megavoltage CT (MVCT) if available, as it is less susceptible to metal artifacts.
- Employ a Monte Carlo Dose Calculation Algorithm:
  - MC algorithms are better suited to handle the complex physics of **proton** interactions with high-Z materials and can provide more accurate dose calculations in the presence of metallic implants.[\[14\]](#)
- Manual Contour Correction:
  - In the TPS, manually contour the metallic implant and assign it a known, uniform SPR value based on the material of the implant. This can help to mitigate the impact of CT artifacts on the dose calculation.

## Experimental Protocols

## Protocol 1: Validation of HU-to-SPR Conversion using Tissue-Equivalent Phantoms

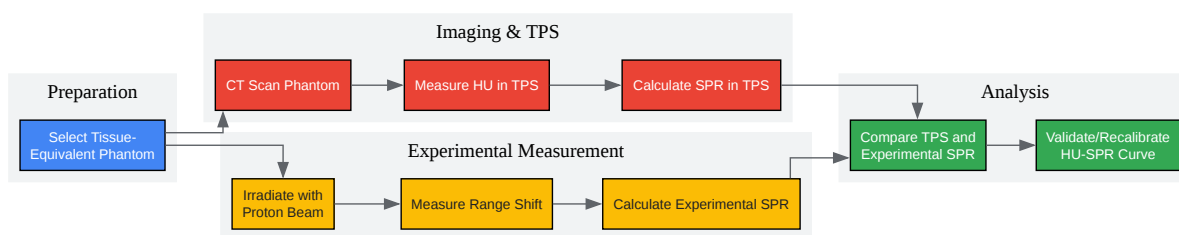
**Objective:** To experimentally validate the accuracy of the HU-to-SPR conversion curve used in the treatment planning system.

### Methodology:

- **Phantom Preparation:**
  - Use a phantom containing various tissue-mimicking inserts with known elemental compositions and SPRs (e.g., Gammex RMI 467).
- **CT Scanning:**
  - Scan the phantom using the clinical CT scanner and the same scanning protocol used for patient imaging.
- **HU Measurement:**
  - In the TPS, define regions of interest (ROIs) within each tissue-equivalent insert and record the mean HU value.
- **SPR Calculation in TPS:**
  - The TPS will automatically convert the measured HU values to SPRs based on its configured calibration curve. Record these calculated SPRs.
- **Proton Range Measurement:**
  - Experimentally measure the **proton** range shift for each insert using a **proton** beam and a suitable detector (e.g., a multi-layer ionization chamber or a water tank with a Bragg peak chamber).
  - Calculate the experimental SPR for each insert using the measured range shift and the known thickness of the insert.
- **Data Comparison:**

- Compare the SPRs calculated by the TPS with the experimentally measured SPRs.
- A close agreement validates the accuracy of the HU-to-SPR conversion curve. Significant discrepancies may require a re-calibration of the curve.[2][9]

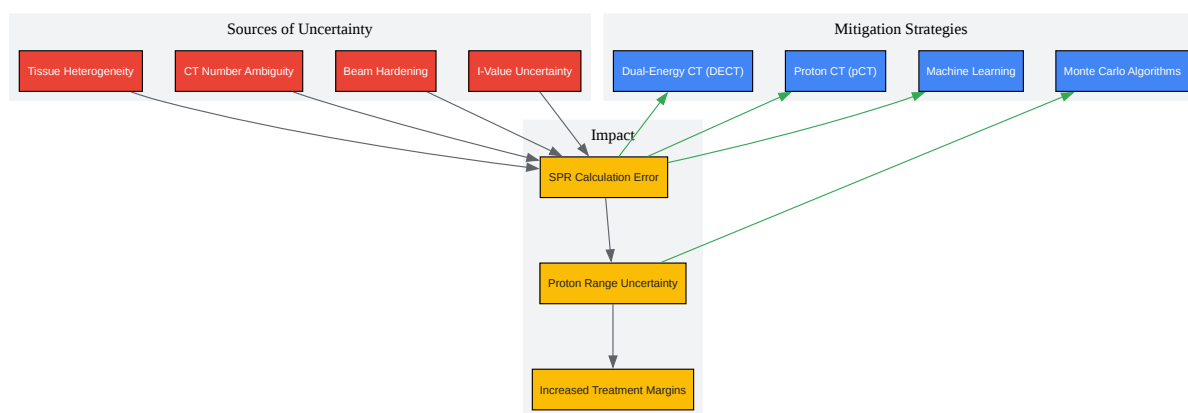
## Visualizations



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Caption: Experimental workflow for validating the HU-to-SPR conversion curve.





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Caption: Factors contributing to SPR uncertainty and mitigation strategies.

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- To cite this document: BenchChem. [improving the accuracy of proton stopping power calculations in treatment planning]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1235717#improving-the-accuracy-of-proton-stopping-power-calculations-in-treatment-planning\]](https://www.benchchem.com/product/b1235717#improving-the-accuracy-of-proton-stopping-power-calculations-in-treatment-planning)

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